1,3-Propane-d6-diamine
Overview
Description
1,3-Propane-d6-diamine is a deuterated form of 1,3-propanediamine, a primary amine with two amino groups. The deuterium atoms replace the hydrogen atoms in the propane backbone, making it useful in various scientific applications. The molecular formula of this compound is H2NCD2CD2CD2NH2, and it has a molecular weight of 80.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propane-d6-diamine can be synthesized through several methods. One common approach involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . Another method includes the reaction of 1,3-propanediol with ammonia in the presence of a catalyst under high temperature and pressure .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high yield and purity. The process may include steps such as condensation, cooling, gas-liquid separation, and the use of specific catalysts like Cu-Co-Ni/Al2O3 .
Chemical Reactions Analysis
Types of Reactions
1,3-Propane-d6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and halides or other electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to optimize reaction yields .
Major Products
The major products formed from these reactions include nitriles, amides, primary amines, and various substituted derivatives .
Scientific Research Applications
1,3-Propane-d6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Propane-d6-diamine involves its interaction with molecular targets such as enzymes and proteins. It can act as an inducer of secondary metabolism in fungi, triggering enzymes involved in the biosynthesis of β-alanine and pantothenic acid, which are precursors of phosphopantetheine . This modification is crucial for the activation of multidomain enzymes like non-ribosomal peptide synthetases and polyketide synthases .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine: The non-deuterated form of 1,3-Propane-d6-diamine, used in similar applications but without the isotopic labeling benefits.
1,4-Diaminobutane:
1,2-Diaminopropane: Used in the synthesis of various organic compounds and as a chelating agent.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring stable isotopic tracers. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs .
Biological Activity
1,3-Propane-d6-diamine, also known as 1,3-diaminopropane-d6, is a deuterated analog of 1,3-diaminopropane. It possesses significant biological activity due to its structural properties and functional groups. This article explores its synthesis, biological activities, and potential applications in various fields, supported by data tables and case studies.
This compound has the molecular formula and a molecular weight of approximately 80.162 g/mol. It is categorized under nitrogen compounds and is often utilized as a stable isotope-labeled compound in analytical chemistry .
Synthesis
The synthesis of this compound typically involves the deuteration of 1,3-diaminopropane using deuterated reagents. The process yields high-purity isotopes suitable for various applications in biological research and pharmaceutical development.
Antimicrobial Properties
Research indicates that diamines like this compound exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to this compound showed zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains . This suggests potential applications in developing antimicrobial agents or coatings.
Cell Proliferation and Cytotoxicity
In vitro studies have assessed the effect of this compound on cell proliferation. The compound has shown varying degrees of cytotoxicity depending on the concentration used. For instance, lower concentrations promoted cell growth in certain cell lines, while higher concentrations resulted in significant cell death .
Case Study: Biomedical Applications
A notable case study involved the use of this compound in creating bioinspired materials for biomedical applications. Researchers found that incorporating this diamine into polymer matrices enhanced the material's biocompatibility and mechanical properties. The modified polymers demonstrated improved adhesion to biological tissues and reduced inflammatory responses when tested in vivo .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₃D₆H₄N₂ |
Molecular Weight | 80.162 g/mol |
Antimicrobial Activity | 10-20 mm zone of inhibition |
Cytotoxicity (IC50) | Varies by cell line |
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVJPLKCPIBV-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711540 | |
Record name | (~2~H_6_)Propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20711540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90375-98-7 | |
Record name | (~2~H_6_)Propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20711540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90375-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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